![molecular formula C14H12N2O2 B2641665 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol CAS No. 313645-14-6](/img/structure/B2641665.png)

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

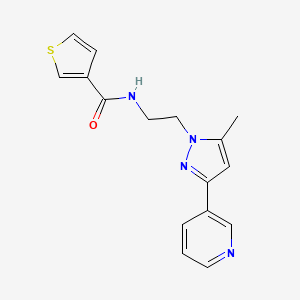

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol is a chemical compound with the molecular formula C14H12N2O2 . It is also known by its IUPAC name 5-amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=C (O2)C3=C (C=C (C=C3)N)O . This indicates that the molecule consists of a benzoxazole ring attached to a phenol group, with an amino group and a methyl group attached to the benzoxazole and phenol rings, respectively .Physical And Chemical Properties Analysis

This compound has a molecular weight of 240.26 . Its physicochemical properties such as solubility, lipophilicity, and druglikeness suggest that it has high gastrointestinal absorption and is BBB permeant . It is also predicted to be a substrate and inhibitor of various cytochrome P450 enzymes .Aplicaciones Científicas De Investigación

Antitumor Activity

The antitumor efficacy of related benzothiazoles has been highlighted, showing their mechanism of action involves DNA adduct formation, which causes lethal damage to tumor cells. These compounds, like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, demonstrate selective cytotoxicity in vitro and in vivo through inducing DNA damage and cell cycle arrest in sensitive tumor cells, thereby providing a pharmacodynamic endpoint to predict tumor response to such agents (Leong et al., 2004).

Enzyme Inhibition and Antimicrobial Properties

Research on metal-based triazole compounds, including those derived from similar chemical structures, have shown significant enzyme inhibition and antimicrobial activities. These compounds exhibit enhanced bioactivity upon chelation with metal ions, providing insights into their potential for developing new antimicrobial agents (Sumrra et al., 2018).

Antioxidant Properties

The potential biotransformation products of salicylate and related compounds have demonstrated strong antioxidant properties, suggesting their role in scavenging oxy radicals and protecting against oxidative stress. This activity highlights their potential application in developing therapeutic agents aimed at managing conditions associated with oxidative damage (Betts et al., 1985).

Fluorescent Labeling Applications

Synthesis of fluorescent xanthenic derivatives for labeling amine residues showcases the application of related compounds in biochemistry for probing and imaging purposes. These derivatives allow for stable covalent labeling of biopolymers, offering tools for studying biological molecules and processes with high specificity (Crovetto et al., 2008).

Corrosion Inhibition

The development of passive films and enhancement of corrosion protection of metals through the synergistic interaction of related compounds, such as 2-amino-4-methylbenzothiazole derivatives, illustrates their application in material science. These inhibitors offer a cost-effective and environmentally friendly approach to protect metals from corrosion, especially in aggressive environments (Shainy et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-amino-2-(6-methyl-1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-8-2-5-11-13(6-8)18-14(16-11)10-4-3-9(15)7-12(10)17/h2-7,17H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLVOVYJAPLNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C=C3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)

![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)

![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)

![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)

![Ethyl 4-(fluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2641594.png)

![6-Cyclopropyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2641595.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)

![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)

![(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2641600.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)